A Technical Guide to the Fundamental Properties of o-Carborane for Researchers
A Technical Guide to the Fundamental Properties of o-Carborane for Researchers
Introduction: ortho-Carborane, formally known as 1,2-dicarba-closo-dodecaborane (C₂B₁₀H₁₂), is a unique organoboron compound that has garnered significant interest across various scientific disciplines, including medicinal chemistry, materials science, and organometallic chemistry.[1][2][3] Its three-dimensional, icosahedral structure, exceptional stability, and versatile reactivity make it an attractive pharmacophore and building block for the development of novel therapeutics and advanced materials.[4][5][6] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core fundamental properties of o-carborane, detailed experimental protocols, and key structural and reactivity data.
Core Properties and Structure
o-Carborane is a polyhedral cluster composed of ten boron atoms and two adjacent carbon atoms, each bearing a hydrogen atom.[7][8] This cage-like structure is electronically delocalized, contributing to its remarkable thermal and chemical stability.[9][] The compound is a colorless solid with a high melting point and is known for its hydrophobicity.[4][11] It exists as one of three isomers—ortho, meta, and para—distinguished by the relative positions of the two carbon atoms within the icosahedral cage.[5][] The ortho-isomer can be thermally rearranged to the meta- and subsequently the para-isomer at elevated temperatures.[]
The unique electronic properties of the carborane cage, including its ability to act as a three-dimensional analog of a phenyl ring, have led to its extensive investigation in drug design.[1][12] The incorporation of an o-carborane moiety can enhance a drug candidate's binding affinity, potency, bioavailability, and in vivo stability.[4][6]
Quantitative Data
A summary of the key quantitative data for o-carborane is presented in the tables below for easy reference and comparison.
Table 1: Physical and Structural Properties of o-Carborane
| Property | Value | Reference |
| Chemical Formula | C₂B₁₀H₁₂ | [11] |
| Molar Mass | 144.22 g·mol⁻¹ | [11] |
| Melting Point | 320 °C (593 K) | [11] |
| Appearance | Colorless solid | [11] |
| C1-C2 Bond Distance (unsubstituted) | 1.629(6) Å and 1.630(6) Å | [13] |
| C1-C2 Bond Distance (1,2-diphenyl substituted) | 1.726(2) Å | [13] |
| Dipole Moment (o-carborane) | 4.53 D | [14] |
| Dipole Moment (m-carborane) | 2.85 D | [14] |
| Dipole Moment (p-carborane) | 0 D | [14] |
Table 2: Spectroscopic Data for o-Carborane Derivatives
| Spectroscopic Technique | Derivative | Chemical Shift (δ) / Signal | Reference |
| ¹H NMR | 9,12-Dibromo-o-carborane | 3.72 ppm (CH), 1.5–3.5 ppm (BH) | [15] |
| ¹¹B NMR | 9,12-Dibromo-o-carborane | 0.1 ppm (B-Br), -7.5 ppm, -14.4 ppm, -16.9 ppm | [15] |
| ¹³C NMR | 9,12-Dibromo-o-carborane | 46.8 ppm (Ccarb) | [15] |
| ¹H NMR | 9,12-Dichloro-nido-carborane anion | 1.70 ppm (CH), 0.0–2.8 ppm (terminal BH), -2.14 ppm (bridging BHB) | [16] |
| ¹³C NMR | 9,12-Dichloro-nido-carborane anion | 36.8 ppm (Ccarb) | [16] |
| IR (C≡O stretch) | (1,2-diphenyl-o-carborane)Cr(CO)₃ | 1965, 1890 cm⁻¹ | [13] |
Experimental Protocols
Detailed methodologies for key reactions involving o-carborane are provided below. These protocols are foundational for the synthesis and functionalization of carborane-containing compounds.
1. General Synthesis of ortho-Carborane
The synthesis of o-carborane is typically achieved through the reaction of decaborane(14) with acetylene (B1199291).[8][11][17] The use of a Lewis base, such as diethyl sulfide (B99878) or acetonitrile, is crucial for the formation of a stable intermediate adduct (B₁₀H₁₂(Ligand)₂), which then reacts with acetylene to form the carborane cage.[17]
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Step 1: Formation of the Decaborane Adduct. Decaborane(14) is reacted with a Lewis base (e.g., two equivalents of diethyl sulfide) to form the B₁₀H₁₂(SEt₂)₂ adduct and hydrogen gas.[11]
-
Step 2: Reaction with Acetylene. The B₁₀H₁₂(SEt₂)₂ adduct is then reacted with acetylene (C₂H₂). This reaction results in the formation of o-carborane (C₂B₁₀H₁₂), with the liberation of the two diethyl sulfide ligands and hydrogen gas.[11] Substituted acetylenes can also be used to produce C-substituted o-carboranes directly.[17]
2. Palladium-Catalyzed B-H Arylation of ortho-Carborane
This protocol describes a method for the direct arylation of the B-H bonds of o-carborane.[18]
-
Materials: 9-iodo-ortho-carborane, Aryl zinc bromide, Allyl chloride, Cobalt(II) bromide, Palladium(II) acetylacetonate (B107027) (Pd(acac)₂), Triphenylphosphine (PPh₃), Anhydrous Tetrahydrofuran (THF).[18]
-
Procedure:
-
Preparation of Aryl Zinc Reagent: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the corresponding aryl bromide in anhydrous THF. Add metallic zinc dust and a catalytic amount of cobalt(II) bromide. Initiate the formation of the organozinc reagent by the dropwise addition of allyl chloride. Stir the mixture at room temperature until the aryl bromide is consumed.[18]
-
Cross-Coupling Reaction: In a separate flame-dried Schlenk flask, dissolve 9-iodo-ortho-carborane, Pd(acac)₂, and PPh₃ in anhydrous THF under a nitrogen atmosphere. Add the freshly prepared aryl zinc bromide solution to the carborane solution via cannula. Heat the reaction mixture to reflux and stir for 12-24 hours.[18]
-
Work-up and Purification: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[18]
-
3. Metal-Free B-H Functionalization via Hydrogen Atom Transfer (HAT)
This protocol outlines a photo-initiated, metal-free method for the B-H functionalization of closo-carboranes.[18][19]
-
Materials: closo-carborane (e.g., o-carborane), functional group source (e.g., thiol, selenide, alkyne, alkene, cyanide, or halide), Nitrogen-centered radical precursor (e.g., N-hydroxyphthalimide ester), Acetonitrile or other suitable solvent, Visible light source (e.g., blue LED lamp).[18]
-
Procedure:
-
In a quartz reaction vessel, dissolve the closo-carborane, the functional group source, and the nitrogen-centered radical precursor in the chosen solvent.[18]
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.[18]
-
Irradiate the reaction mixture with a visible light source at room temperature.[18]
-
Monitor the reaction progress by TLC or GC-MS.[18]
-
Once the starting material is consumed, remove the solvent under reduced pressure.[18]
-
Purify the residue by column chromatography on silica gel to isolate the functionalized carborane derivative.[18]
-
4. Deprotonation of C-H vertices
The C-H vertices of o-carborane are weakly acidic and can be deprotonated using strong bases like organolithium reagents.[11]
-
Reaction: C₂B₁₀H₁₂ + 2 BuLi → Li₂C₂B₁₀H₁₀ + 2 BuH
-
The resulting dilithiated species is a versatile intermediate that can react with a wide range of electrophiles to yield C-substituted o-carboranes.[11]
5. Base-Degradation to nido-Carborane (Dicarbollide Anion)
Treatment of o-carborane with a base such as sodium ethoxide in ethanol (B145695) results in the removal of a boron vertex, yielding the anionic nido-carborane, [C₂B₉H₁₂]⁻, known as the dicarbollide anion.[11]
-
Reaction: C₂B₁₀H₁₂ + NaOEt + 2 EtOH → Na⁺[C₂B₉H₁₂]⁻ + H₂ + B(OEt)₃
-
The dicarbollide anion is an important ligand in organometallic chemistry, forming sandwich compounds with various metal ions.[11]
Visualizations
The following diagrams illustrate key conceptual and experimental workflows related to o-carborane chemistry.
Caption: A flowchart illustrating the synthesis and primary functionalization pathways of o-carborane.
Caption: Thermal isomerization of o-carborane to its meta and para isomers with corresponding dipole moments.
Conclusion
o-Carborane possesses a unique combination of structural rigidity, stability, and reactivity that makes it a highly valuable tool for researchers in chemistry and drug development. Its ability to be selectively functionalized at both carbon and boron vertices allows for the fine-tuning of its physicochemical properties, enabling the creation of a diverse array of derivatives with tailored functions. The experimental protocols and fundamental data presented in this guide serve as a foundational resource for scientists looking to explore the vast potential of o-carborane chemistry in their research endeavors. As our understanding of carborane chemistry continues to grow, so too will its applications in solving complex scientific challenges.
References
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- 8. Carborane | Organic Compound, Superacid & Cluster Chemistry | Britannica [britannica.com]
- 9. CAS 16872-09-6: o-Carborane | CymitQuimica [cymitquimica.com]
- 11. ortho-Carborane - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. 1,2-Diphenyl-o-carborane and Its Chromium Derivatives: Synthesis, Characterization, X-ray Structural Studies, and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
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- 18. benchchem.com [benchchem.com]
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